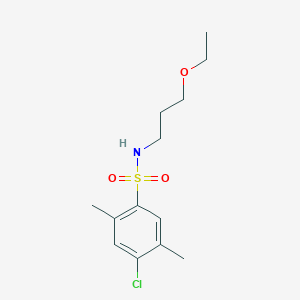

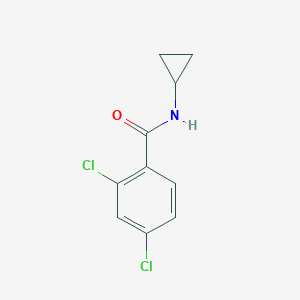

![molecular formula C13H21NO B267847 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is commonly used in anesthesia and critical care medicine. Dexmedetomidine has a unique pharmacological profile that makes it an attractive choice for sedation and analgesia in critically ill patients.

作用機序

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline binds selectively to α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic activity and an increase in parasympathetic activity. This results in sedation, analgesia, and anxiolysis, as well as a reduction in heart rate and blood pressure.

Biochemical and Physiological Effects:

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of biochemical and physiological effects that make it an attractive choice for sedation and analgesia in critically ill patients. It has been shown to have minimal respiratory depression, which is a major concern with other sedatives and opioids. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline also has a short half-life and does not accumulate in the body, making it easy to titrate and discontinue as needed.

実験室実験の利点と制限

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has several advantages for use in laboratory experiments. It is highly selective for α2-adrenergic receptors, which makes it a useful tool for studying the effects of sympathetic and parasympathetic activity on various physiological processes. However, it is important to note that 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of limitations, including the potential for cardiovascular side effects and the need for careful titration to avoid excessive sedation.

将来の方向性

There are several areas of future research for 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline. One potential direction is the use of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline for sedation and analgesia in pediatric patients, where it may offer advantages over other sedatives and opioids. Another area of interest is the potential neuroprotective effects of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various neurological conditions, including traumatic brain injury and stroke. Finally, there is ongoing research into the optimal dosing and administration of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various clinical settings to maximize its benefits and minimize its risks.

合成法

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline is synthesized through a multi-step process that involves the reaction of 4-(2-aminoethyl)-2,3-dimethylphenol with 2-bromo-1-phenylpropane in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline.

科学的研究の応用

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has been extensively studied for its sedative and analgesic properties in various clinical settings. It has been shown to be effective in reducing the need for opioids and other sedatives in critically ill patients, as well as improving patient outcomes in surgical and non-surgical settings. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has also been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.

特性

製品名 |

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol |

|---|---|

分子式 |

C13H21NO |

分子量 |

207.31 g/mol |

IUPAC名 |

2-methyl-2-(2-phenylpropylamino)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-11(9-14-13(2,3)10-15)12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |

InChIキー |

ZRCARJXGRZCTIO-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

正規SMILES |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)

![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)

![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

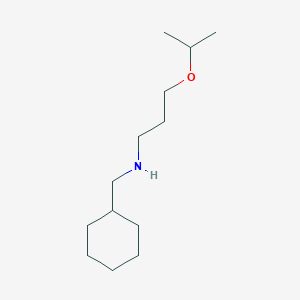

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)